

solubility of [2,2'-Bipyridin]-6-amine in common laboratory solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [2,2'-Bipyridin]-6-amine

Cat. No.: B067492

[Get Quote](#)

Solubility Profile of [2,2'-Bipyridin]-6-amine: A Technical Guide

This technical guide provides a comprehensive overview of the solubility of **[2,2'-Bipyridin]-6-amine** in common laboratory solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide covers qualitative solubility characteristics, expected behavior in various solvent classes, and a detailed experimental protocol for quantitative solubility determination.

Introduction and Physicochemical Properties

[2,2'-Bipyridin]-6-amine, also known as 6-amino-2,2'-bipyridine, is a heterocyclic aromatic compound. Its structure, featuring a bipyridine core with an appended amine group, dictates its physicochemical properties and solubility. The bipyridine moiety provides a rigid scaffold capable of chelating metal ions, while the amino group introduces polarity and a basic center, allowing for hydrogen bonding and protonation.^{[1][2]} These features are critical in determining the compound's behavior in different solvent environments. Bipyridines, in general, are colorless solids soluble in many organic solvents and slightly soluble in water.^[3] The presence of the amino group in **[2,2'-Bipyridin]-6-amine** is expected to enhance its solubility in polar protic solvents compared to its parent compound, 2,2'-bipyridine.

Physicochemical Properties of **[2,2'-Bipyridin]-6-amine**:

- Molecular Formula: C₁₀H₉N₃[\[1\]](#)
- Molecular Weight: 171.20 g/mol [\[1\]](#)
- Appearance: White to off-white solid[\[2\]](#)
- pKa: The presence of the basic amine group suggests the compound can be protonated under acidic conditions, which would significantly increase its aqueous solubility.[\[4\]](#)

Solubility Profile

Quantitative solubility data for **[2,2'-Bipyridin]-6-amine** is not extensively documented in publicly available literature. However, based on the principles of "like dissolves like" and the known solubility of related bipyridine compounds, a qualitative and expected solubility profile can be constructed. The parent compound, 2,2'-bipyridine, is soluble in many organic solvents like ethanol, ether, and benzene, with limited solubility in water.[\[5\]](#)[\[6\]](#)[\[7\]](#) The addition of the polar amine group is expected to modify this profile.

Table 1: Expected Qualitative Solubility of **[2,2'-Bipyridin]-6-amine**

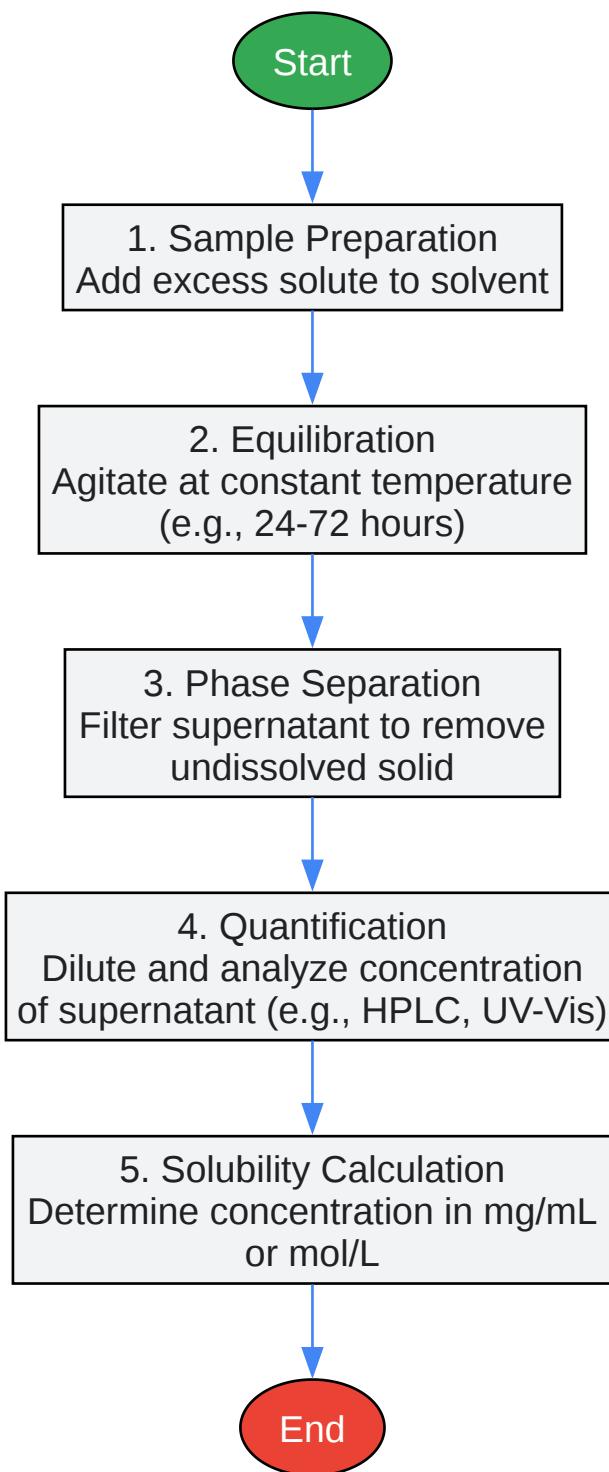
Solvent Class	Common Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Slightly Soluble to Soluble	<p>The amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H bonds of the amine can act as hydrogen bond donors.</p> <p>Solubility in water is expected to be low but significantly increased at acidic pH due to the formation of a more soluble salt.[4]</p>
Polar Aprotic	Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile	Soluble to Very Soluble	<p>These solvents can effectively solvate the polar amine group and the aromatic rings through dipole-dipole interactions. DMSO is generally an excellent solvent for many heterocyclic compounds.[5]</p>
Low-Polarity / Aromatic	Dichloromethane (DCM), Chloroform, Toluene	Moderately Soluble	<p>The aromatic bipyridine core allows for favorable π-π stacking interactions with aromatic solvents like toluene.</p> <p>Chlorinated solvents can also solvate the molecule effectively. A synthesis procedure notes extraction from</p>

Non-Polar	Hexane, Diethyl Ether	Slightly Soluble to Insoluble	an aqueous solution using DCM. ^[2] The significant polarity imparted by the three nitrogen atoms makes the compound less compatible with non-polar aliphatic solvents. ^[5]
-----------	-----------------------	-------------------------------	---

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The isothermal shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a solvent.

Methodology: Isothermal Shake-Flask Method


- Preparation: Add an excess amount of solid **[2,2'-Bipyridin]-6-amine** to a series of vials, each containing a known volume of the desired laboratory solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.^[4] The temperature should be rigorously controlled and recorded.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature, permitting the excess solid to settle. To separate the saturated solution from the undissolved solid, withdraw a sample from the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved solid particles from being included in the analysis.
- Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of **[2,2'-Bipyridin]-6-amine** in the diluted sample using a calibrated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

- Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,2'-Bipyridin)-6-amine | C10H9N3 | CID 14964570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-AMINO-2,2'-BIPYRIDINE | 178039-84-4 [chemicalbook.com]
- 3. Bipyridine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,2'-Bipyridine | 366-18-7 [chemicalbook.com]
- To cite this document: BenchChem. [solubility of [2,2'-Bipyridin]-6-amine in common laboratory solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067492#solubility-of-2-2-bipyridin-6-amine-in-common-laboratory-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com